Hexahydrocoumarin
Overview
Description
Synthesis Analysis
The synthesis of hexahydrocoumarin derivatives has been explored through various catalytic and enantioselective methodologies. One notable method involves the asymmetric synthesis of 3,4-dihydrocoumarins by rhodium-catalyzed reaction of 3-(2-hydroxyphenyl)cyclobutanones, highlighting the efficient carbon−carbon bond formation at the 5-position of the dihydrocoumarins (Matsuda, Shigeno, & Murakami, 2007). Another approach for constructing the hexahydrocoumarin scaffold utilizes chiral thiourea-tertiary amine-catalyzed enantioselective [3 + 3] cyclizations, achieving excellent diastereoselectivities and high enantioselectivities (Yang et al., 2016).
Molecular Structure Analysis
Research on hexahydrocoumarin emphasizes its structural diversity and the potential for developing novel compounds with significant biological importance. A detailed molecular structure analysis reveals the compound's capability to form non-classical intermolecular interactions, which play a crucial role in its crystal packing and molecular arrangement. These structural features are vital for understanding the compound's reactivity and stability (Vaz et al., 2017).
Chemical Reactions and Properties
Hexahydrocoumarin undergoes various chemical reactions, showcasing its reactivity towards different organic transformations. For instance, the synthesis of 4-aryl-7,7-dimethyl-5-oxo-3,4,5,6,7,8-hexahydrocoumarin through a clean method in aqueous media highlights the mild reaction conditions and environmental friendliness of the process (Jin et al., 2004).
Scientific Research Applications
Medicinal Chemistry and Drug Discovery : Coumarin is a versatile scaffold with broad-ranging biological activities, offering potential for drug discovery and applications in medicinal chemistry, agrochemicals, cosmetics, and fragrances (Annunziata et al., 2020).
Anticoagulant and Anticancer Properties : Coumarin compounds show potential as anticoagulants and anticancer agents. They are also studied for their antioxidant and antiviral properties, as well as their application as fluorescent sensors for biological systems (Pereira et al., 2018).
Antitumoral and Anti-HIV Potential : Simple coumarins and their analogues are being researched for their antitumoral, anti-HIV, and central nervous system (CNS) activities, contributing to new synthetic strategies in drug design (Borges et al., 2005).
Genotoxic and Cytotoxic Studies : Studies on specific coumarin derivatives like 6,7-dihydroxycoumarin (aesculetin) focus on their genotoxic or cytotoxic potential, which is crucial for understanding their safety and efficacy in medical applications (Marques et al., 2015).
Catalytic and Enantioselective Transformations : Research also includes the catalytic asymmetric construction of the hexahydrocoumarin scaffold, demonstrating efficient methods for creating enantioenriched hexahydrocoumarins (Yang et al., 2016).
Cancer Prevention : Certain coumarin compounds found in natural sources like limes have been studied for their potential in inhibiting cancer cell growth, particularly in colon cancer, through mechanisms like inducing apoptosis (Patil et al., 2013).
Iron Chelation and Sensitizing Effects : Some coumarin derivatives are potent iron chelators, while others have been studied for their sensitizing capacity in relation to allergic reactions (Mladěnka et al., 2010; Hausen & Kallweit, 1986).
Antimicrobial and Antifungal Activities : Coumarins exhibit antimicrobial activities against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi, suggesting their potential use in treating infectious diseases (Smyth et al., 2009; Stein et al., 2006).
Therapeutic Potential in Diabetes and CNS Diseases : Daphnetin, a type of coumarin, has shown promising therapeutic effects on diabetes, arthritis, transplant rejection, cancer, and central nervous system diseases (Hang et al., 2022).
Safety And Hazards
Future Directions
The future directions of Hexahydrocoumarin research are promising. The first catalytic asymmetric construction of the biologically important hexahydrocoumarin scaffold has been established, which takes advantage of chiral thiourea–tertiary amine-catalyzed enantioselective transformations . This approach will not only provide an efficient method for the construction of the chiral hexahydrocoumarin scaffold but also enrich the research areas of asymmetric organocatalysis and catalytic enantioselective [3 + 3] cyclizations .
properties
IUPAC Name |
3,4,5,6,7,8-hexahydrochromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFRBYOJLDRSKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)CCC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220269 | |
Record name | Hexahydrocoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexahydrocoumarin | |
CAS RN |
700-82-3 | |
Record name | 3,4,5,6,7,8-Hexahydro-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=700-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexahydrocoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexahydrocoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5,6,7,8-hexahydro-2H-1-benzopyran-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.776 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4,5,6,7,8-HEXAHYDROCOUMARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23DDW3J2FU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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